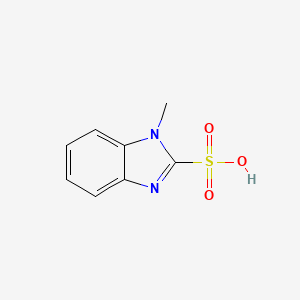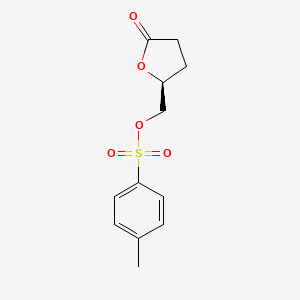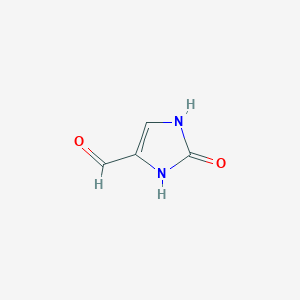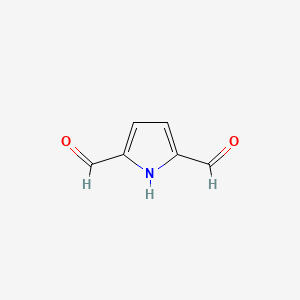
1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C13H13NO2 . It is a derivative of pyrrole, which is a five-membered aromatic heterocycle, like furan and thiophene .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moieties with substituted amines . For instance, Maehara et al. reported the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, that resulted in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis
The molecular structure of 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the hydrogen atoms in the molecule .Chemical Reactions Analysis
Pyrrole derivatives, including 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid, can undergo a variety of chemical reactions. For example, they can participate in condensation reactions with carboxylic acids to form N-acyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized through a series of reactions, showing potential as antimicrobial agents. The introduction of a methoxy group in the structure improved antimicrobial activity (Hublikar et al., 2019).
Chalcone Derivatives and Non-linear Optical Materials : Chalcones derived from pyrrole compounds, such as ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been studied for their potential in forming new heterocyclic compounds and as non-linear optical materials (Singh et al., 2014).
Crystallographic and Theoretical Studies : Detailed structural, spectral, and theoretical studies of pyrrole-2-carboxylic acid derivatives have been conducted, offering insights into their molecular structure and potential chemical reactivity (Maurin et al., 2002).
Agricultural Applications
- Seed Germination and Growth Promotion : Derivatives of pyrrole-2-carboxylic acid have been synthesized and applied in agricultural settings to enhance seed germination and growth in various grain crops, demonstrating their utility as growth-promotion factors (Mikhedkina et al., 2019).
Humidity Sensing
- Humidity Sensor Development : Pyrrole derivatives have been used in the creation of humidity sensors. For instance, 1-(4-carboxylic acid phenyl)-2,5-dimethyl-1H-pyrrole showed improved humidity-sensing properties when doped with KOH and K2CO3 salts, indicating its application in sensor technology (Su & Syu, 2017).
Medicinal Chemistry
- NMDA Receptor Complex Affinity : Novel (E)-3-(2-(N-phenylcarbamoyl)-vinyl)pyrrole-2-carboxylic acids have shown affinity at the strychnine-insensitive glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor complex, suggesting their potential in medicinal chemistry (Balsamini et al., 1998).
Direcciones Futuras
The future directions for research on 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid could include exploring its potential biological activities and developing more efficient synthesis methods. Given the diverse nature of activities exhibited by pyrrole derivatives, this compound could be a potential source of biologically active compounds .
Mecanismo De Acción
Target of Action
It is known that pyrrole derivatives, which include 1,2-dimethyl-5-phenyl-1h-pyrrole-3-carboxylic acid, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
It can be inferred from the properties of pyrrole derivatives that they interact with their targets, leading to changes in cellular functions .
Biochemical Pathways
It is known that pyrrole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid may influence multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with pyrrole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the synthesis of pyrrole derivatives can be influenced by various conditions, such as the presence of certain catalysts .
Propiedades
IUPAC Name |
1,2-dimethyl-5-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-11(13(15)16)8-12(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKHIBUROIJSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218776 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 1,2-dimethyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65473-92-9 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 1,2-dimethyl-5-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65473-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 1,2-dimethyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299832.png)


![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)